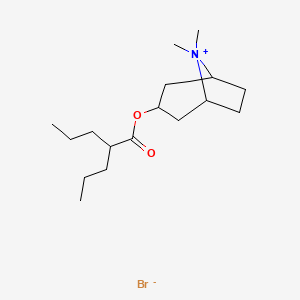
Arbutamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arbutamine Hydrochloride is the hydrochloride salt form of arbutamine, a synthetic catecholamine with positive chronotropic and inotropic properties, used in echocardiography and diagnostic coronary angiography. Arbutamine binds to and activates beta-1 adrenergic receptors in the myocardium, thereby increasing heart rate and increasing force of myocardial contraction. By exerting a chronotropic and inotropic effect, arbutamine mimics the cardiac stress caused by exercise that may prevent adequate tissue perfusion and oxygenation, and may provoke myocardial ischemia in patients with coronary artery disease.
Aplicaciones Científicas De Investigación
1. Diagnostic Uses in Cardiology
Arbutamine hydrochloride is a synthetic catecholamine with positive chronotropic and inotropic properties. It is primarily used in echocardiography and diagnostic coronary angiography. Arbutamine activates beta-1 adrenergic receptors in the myocardium, increasing heart rate and the force of myocardial contraction. This mimics the cardiac stress caused by exercise, potentially provoking myocardial ischemia in patients with coronary artery disease, which is crucial for diagnostic purposes (Definitions, 2020).
2. Analytical Method Development
In the realm of analytical chemistry, methods have been developed for the estimation of metal impurities in pharmaceuticals like Dobutamine Hydrochloride, a compound similar to Arbutamine. Techniques like inductively coupled plasma mass spectrometry (ICPMS) are employed to precisely estimate metal impurities in these pharmaceuticals, demonstrating the importance of Arbutamine in analytical research (Sayyad Ali & T. Mondal, 2021).
3. Comparative Studies in Pharmacology
Comparative studies in pharmacology often involve Arbutamine. For instance, research comparing the effects of Arbutamine with exercise in humans revealed that Arbutamine simulates some physiological responses to exercise, although these responses are less marked than during conventional exercise, suggesting its main action is to increase central drive rather than establish peripheral demand (S. L. Lovell et al., 2000).
4. Investigating Cardiac Function
Arbutamine has been used in investigating cardiac function, particularly in identifying viable myocardium after acute myocardial infarction (AMI). Studies like these evaluate the safety and efficacy of Arbutamine in identifying contractile reserve and predicting functional improvement after AMI (L. Pierard et al., 2001).
5. Myocardial Perfusion Imaging
Arbutamine stress perfusion imaging is significant in myocardial perfusion imaging. Studies have investigated the effects of Arbutamine on myocardial blood flow and MIBI uptake in the presence of coronary artery stenosis, providing insights into how Arbutamine-induced flow heterogeneity is interpreted in medical imaging (M. Ruiz et al., 2002).
Propiedades
Número CAS |
125251-66-3 |
|---|---|
Nombre del producto |
Arbutamine hydrochloride |
Fórmula molecular |
C18H24ClNO4 |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14;/h4-9,11,18-23H,1-3,10,12H2;1H/t18-;/m0./s1 |
Clave InChI |
ATBUNPBAFFCFKY-FERBBOLQSA-N |
SMILES isomérico |
C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O.Cl |
SMILES |
C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl |
SMILES canónico |
C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl |
Apariencia |
Solid powder |
Otros números CAS |
125251-66-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
arbutamine arbutamine hydrochloride arbutamine hydrochloride, (R)-isomer GenESA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid](/img/structure/B1665091.png)
![1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1665092.png)









